N-Acetylhexanamide

Description

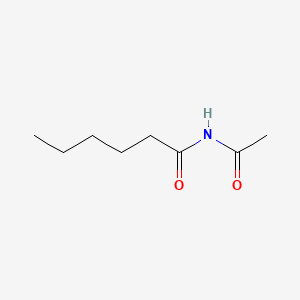

N-Acetylhexanamide is an aliphatic amide derivative with the molecular formula C₈H₁₅NO₂ (calculated molecular weight: 157.21 g/mol). Structurally, it comprises a hexanamide backbone (a six-carbon chain terminating in an amide group) modified by an acetyl group (-COCH₃) attached to the nitrogen atom.

Properties

CAS No. |

10601-70-4 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-acetylhexanamide |

InChI |

InChI=1S/C8H15NO2/c1-3-4-5-6-8(11)9-7(2)10/h3-6H2,1-2H3,(H,9,10,11) |

InChI Key |

KHTWNDPBXXOFMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylhexanamide can be synthesized through the acetylation of hexanamide. One common method involves reacting hexanamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same reactants but is optimized for large-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Acetylhexanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-acetylhexanoic acid.

Reduction: Reduction of this compound can yield hexylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: N-Acetylhexanoic acid.

Reduction: Hexylamine.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Acetylhexanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a model compound in studies of amide bond formation and hydrolysis.

Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of N-Acetylhexanamide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of amide bonds. This interaction can lead to the formation of hexanoic acid and acetic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Acetylhexanamide with three related compounds, focusing on structural features, synthesis methods, and functional applications.

N,N-Didodecylhexanamide (CAS# NA, CAT# AR-M03511)

- Structure : Features two dodecyl (C₁₂H₂₅) chains attached to the amide nitrogen, resulting in a highly lipophilic molecule (MW: 451.82 g/mol ) .

- Applications : Likely used in surfactants or polymer chemistry due to its long alkyl chains, which enhance hydrophobic interactions.

- Key Differences: Property this compound N,N-Didodecylhexanamide Molecular Weight 157.21 g/mol 451.82 g/mol Solubility Moderate (polar solvents) Low (non-polar solvents) Functional Use Pharmaceutical intermediate Surfactant/material science

N-(2-Ethylhexyl)benzamide

- Structure : A benzamide derivative with a branched 2-ethylhexyl group.

- Safety Profile: Limited toxicity data available; classified as a research compound requiring professional handling .

- Comparison : Unlike this compound, this compound’s aromatic benzoyl group may confer rigidity and alter metabolic pathways.

Colchicine-Related Acetamide Derivatives

- Example : (S)-N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide (a colchicine analog) .

- Structure : Complex polycyclic system with multiple methoxy groups, contrasting sharply with this compound’s linear aliphatic chain.

- Applications : Colchicine derivatives are bioactive (e.g., anti-inflammatory), whereas this compound’s simpler structure suggests utility in less specialized roles.

Enzymatic Substrate Specificity

- Functional Insight : The presence of carbohydrate moieties in hexosamine derivatives is critical for enzyme recognition, highlighting a functional divergence from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.